LCRF-0004

説明

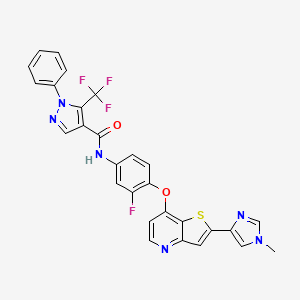

Structure

3D Structure

特性

CAS番号 |

1229611-73-7 |

|---|---|

分子式 |

C28H18F4N6O2S |

分子量 |

578.5 g/mol |

IUPAC名 |

N-[3-fluoro-4-[2-(1-methylimidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C28H18F4N6O2S/c1-37-14-21(34-15-37)24-12-20-25(41-24)23(9-10-33-20)40-22-8-7-16(11-19(22)29)36-27(39)18-13-35-38(26(18)28(30,31)32)17-5-3-2-4-6-17/h2-15H,1H3,(H,36,39) |

InChIキー |

DVRMYRDLCLUXQP-UHFFFAOYSA-N |

SMILES |

CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5=C(N(N=C5)C6=CC=CC=C6)C(F)(F)F)F |

正規SMILES |

CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5=C(N(N=C5)C6=CC=CC=C6)C(F)(F)F)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

LCRF-0004; LCRF 0004; LCRF0004. |

製品の起源 |

United States |

Foundational & Exploratory

LCRF-0004: A Technical Overview of a Potent and Selective RON Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCRF-0004 is a potent and selective small molecule inhibitor of the Recepteur d'Origine Nantais (RON) receptor tyrosine kinase.[1] RON kinase, a member of the MET proto-oncogene family, has emerged as a significant target in oncology. Its overexpression and signaling have been implicated in promoting tumor progression, metastasis, and resistance to therapy in various cancers, including pancreatic cancer.[1] Preclinical evidence suggests that inhibition of RON kinase can lead to decreased cancer cell migration, invasion, and survival, highlighting the therapeutic potential of targeted RON inhibitors like this compound.[1] This technical guide provides a comprehensive overview of the available preclinical data and methodologies related to this compound.

Core Data Presentation

Biochemical and Cellular Activity

While extensive quantitative data for this compound remains limited in the public domain, available research indicates its significant biological effects at nanomolar concentrations.

| Parameter | Cell Line | Concentration | Effect | Reference |

| Cellular Proliferation | NCI-H226 (Malignant Pleural Mesothelioma) | 200 nM | Significant reduction in proliferative capacity at 24 and 48 hours. | |

| Apoptosis | NCI-H226 (Malignant Pleural Mesothelioma) | 200 nM | Promotes cellular apoptosis after 48 hours of treatment. | [2] |

| Cell Cycle Progression | NCI-H226 (Malignant Pleural Mesothelioma) | 200 nM | Induces a significant accumulation of cells in the G2/M phase. | [2] |

Signaling Pathways and Mechanism of Action

RON kinase activation triggers a cascade of downstream signaling pathways crucial for cell growth, survival, and motility. This compound exerts its therapeutic effect by inhibiting the autophosphorylation of RON, thereby blocking these downstream signals.

Experimental Protocols

The following sections detail generalized experimental methodologies relevant to the characterization of RON kinase inhibitors like this compound.

Biochemical Kinase Assay (Generic Protocol)

This protocol outlines a common method for assessing the inhibitory activity of a compound against a purified kinase.

Methodology:

-

Reagent Preparation: Prepare assay buffer, purified recombinant RON kinase, this compound serial dilutions, ATP, and a suitable peptide substrate.

-

Kinase Reaction: In a microplate, add the RON kinase to each well, followed by the serially diluted this compound or vehicle control. After a brief pre-incubation, initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Incubation: Allow the reaction to proceed for a defined period at room temperature.

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ necessary for kinase activity.

-

Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as luminescence-based ADP detection or fluorescence-based antibody detection.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (Generic Protocol)

This protocol describes a common method to assess the effect of a compound on the viability of cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., NCI-H226) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Reagent Addition: Add a viability reagent, such as one containing a tetrazolium salt (e.g., MTT, MTS) or a stabilized form of ATP.

-

Incubation and Measurement: Incubate for a period to allow for colorimetric or luminescent signal development, then read the plate on a microplate reader.

-

Data Analysis: Normalize the results to the vehicle-treated control cells and plot cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Apoptosis and Cell Cycle Analysis (Generic Protocol)

This protocol outlines a flow cytometry-based method to analyze the effects of a compound on apoptosis and cell cycle distribution.

Methodology for Apoptosis Analysis:

-

Cell Treatment: Treat cells with this compound (e.g., 200 nM) or vehicle for a specified time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in an annexin-binding buffer and add fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide, PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI staining distinguishes between early (PI-negative) and late (PI-positive) apoptotic/necrotic cells.

Methodology for Cell Cycle Analysis:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

Staining: Wash the fixed cells and resuspend in a solution containing a DNA-intercalating dye (e.g., PI) and RNase to prevent staining of double-stranded RNA.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of the DNA dye is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Efficacy Studies (Generic Protocol)

The following outlines a general workflow for evaluating the antitumor efficacy of a compound in a xenograft mouse model.

Methodology:

-

Cell Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.

-

Tumor Establishment: Allow tumors to grow to a palpable size.

-

Group Randomization: Randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound via a clinically relevant route (e.g., oral gavage) at various doses and schedules. The control group receives the vehicle.

-

Monitoring: Measure tumor volumes and mouse body weights regularly.

-

Endpoint: Conclude the study when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Calculate tumor growth inhibition and assess the statistical significance of the treatment effect. Tumors may also be harvested for pharmacodynamic biomarker analysis.

Conclusion

This compound is a promising selective inhibitor of RON kinase with demonstrated anti-proliferative and pro-apoptotic effects in preclinical cancer models. The information and generalized protocols provided in this guide are intended to support researchers and drug development professionals in the further investigation and characterization of this compound and other RON kinase inhibitors. Further publication of detailed quantitative data on its kinase selectivity, pharmacokinetics, and in vivo efficacy will be crucial for its continued development as a potential cancer therapeutic.

References

The Function of LCRF-0004: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to provide a comprehensive overview of the function, mechanism of action, and relevant experimental data for LCRF-0004. The information presented herein is intended for an audience with a professional background in biomedical research and drug development. Due to the nature of the available data, this document will focus on presenting the current understanding of this compound and will be updated as new information becomes publicly available.

Introduction

Initial investigations into "this compound" have revealed that this designation does not correspond to a publicly documented biological molecule, therapeutic agent, or specific research program with widespread recognition in scientific literature or clinical trial databases. Extensive searches of public databases and publications from the Lung Cancer Research Foundation (LCRF) have not yielded specific information pertaining to an entity explicitly named "this compound."

It is plausible that "this compound" represents an internal grant code or a project identifier used by the Lung Cancer Research Foundation to track a specific funded research initiative. The LCRF is a leading nonprofit organization that funds a wide array of innovative research projects aimed at improving lung cancer outcomes.[1][2] These projects span the spectrum from basic science to clinical and translational research.[3][4][5] Without access to the LCRF's internal grant database, a detailed functional analysis of a specific project code is not feasible.

This guide will, therefore, pivot to a broader analysis of the research areas funded by the LCRF, which may encompass the scientific domain of a project designated as "this compound." By examining the foundation's research priorities, we can infer the likely thematic areas and potential therapeutic approaches that would be associated with such a grant.

Thematic Areas of LCRF-Funded Research

The Lung Cancer Research Foundation supports a diverse portfolio of research projects. Based on recent announcements and funded project descriptions, key areas of focus include:

-

Oncogenic Drivers and Targeted Therapies: A significant portion of LCRF funding is directed towards understanding and targeting specific genetic mutations that drive lung cancer. This includes research on well-established drivers like EGFR, ALK, and KRAS, as well as emerging targets.

-

Mechanisms of Drug Resistance: A critical challenge in lung cancer treatment is the development of resistance to targeted therapies. The LCRF actively funds research aimed at elucidating the molecular mechanisms of resistance and developing strategies to overcome it.

-

Immunotherapy: Harnessing the immune system to fight cancer has revolutionized lung cancer treatment. LCRF-funded projects explore novel immunotherapeutic approaches, combination strategies, and biomarkers to predict response to immunotherapy.

-

Early Detection and Biomarkers: Improving early detection is crucial for enhancing patient survival. The LCRF supports research into novel biomarkers and screening methods for the early diagnosis of lung cancer.

-

Translational and Clinical Research: The foundation is committed to translating basic scientific discoveries into clinical applications. This includes funding for preclinical studies and early-phase clinical trials of promising new therapies.

Given this context, "this compound" could potentially be a project focused on any of these cutting-edge areas of lung cancer research.

Hypothetical Signaling Pathway and Experimental Workflow

To illustrate the type of research that might be associated with an LCRF grant, this section will present a hypothetical signaling pathway and a corresponding experimental workflow that aligns with the foundation's research priorities. This is a generalized representation and does not correspond to any specific known project.

Hypothetical Scenario: A research project aimed at investigating a novel inhibitor of a key signaling pathway implicated in non-small cell lung cancer (NSCLC) progression.

Signaling Pathway Diagram

The following diagram depicts a simplified, hypothetical signaling cascade that could be the focus of such a research project.

Experimental Workflow Diagram

The following diagram illustrates a potential experimental workflow to investigate a novel inhibitor targeting this hypothetical pathway.

References

- 1. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]

- 2. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]

- 3. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]

- 4. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]

- 5. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]

The LCRF-0004 Signaling Pathway: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Initial investigations into the designation "LCRF-0004 signaling pathway" have found no reference to a currently recognized or established biological pathway under this name in publicly available scientific literature and databases. This suggests that "this compound" may represent a novel, proprietary, or perhaps a hypothetical signaling cascade that is not yet part of the broader scientific discourse.

This guide, therefore, serves as a foundational framework. It is designed to be adapted as verifiable data on this compound emerges. The methodologies, data presentation structures, and visualization templates provided herein are based on established best practices in molecular biology and drug development. They offer a robust system for organizing and interpreting future findings related to a potential this compound pathway.

Section 1: Hypothetical Pathway Architecture and Core Components

While the specific molecular players in an "this compound" pathway are unknown, we can postulate a generalized signaling cascade model. This model assumes an extracellular signal initiates a series of intracellular events, culminating in a cellular response. The following diagram illustrates a hypothetical structure.

Caption: A generalized model of a potential this compound signaling cascade.

Section 2: Quantitative Data Analysis

As empirical data for the this compound pathway becomes available, rigorous quantitative analysis will be crucial. The tables below are templates for organizing such data, ensuring clarity and comparability across experiments.

Table 1: Ligand-Receptor Binding Affinity This table is designed to summarize data from binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry).

| Ligand | Receptor | Kon (M⁻¹s⁻¹) | Koff (s⁻¹) | KD (nM) | Assay Method |

| Data | This compound | Value | Value | Value | Specify |

| Data | Variant A | Value | Value | Value | Specify |

| Data | Variant B | Value | Value | Value | Specify |

Table 2: Kinase Activity and Substrate Phosphorylation This table is intended for data from kinase assays, measuring the phosphorylation of downstream targets.

| Kinase | Substrate | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (kcat/Km) | Experimental Condition |

| Kinase A | Adaptor P | Value | Value | Value | In vitro |

| Kinase A | Control | Value | Value | Value | In vitro |

| Kinase B | Adaptor P | Value | Value | Value | Cell-based |

Table 3: Gene Expression Modulation For use with data from qPCR or RNA-Seq experiments to quantify changes in target gene expression.

| Target Gene | Treatment | Fold Change (log2) | p-value | Time Point (hr) | Cell Line |

| Gene X | This compound Agonist | Value | Value | 24 | Specify |

| Gene Y | This compound Agonist | Value | Value | 24 | Specify |

| Gene X | This compound Antagonist | Value | Value | 48 | Specify |

Section 3: Key Experimental Protocols

Detailed and reproducible protocols are the bedrock of scientific advancement. The following sections outline standard methodologies that would be essential for elucidating the this compound pathway.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

Objective: To identify proteins that interact with a known component of the this compound pathway (e.g., the this compound Receptor).

Methodology:

-

Cell Lysis: Culture cells expressing the protein of interest to ~80-90% confluency. Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein overnight at 4°C.

-

Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complex.

-

Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

Caption: Standard workflow for Co-Immunoprecipitation experiments.

Western Blotting for Protein Phosphorylation

Objective: To detect the phosphorylation state of a specific protein within the this compound pathway following a stimulus.

Methodology:

-

Sample Preparation: Treat cells with a potential this compound pathway agonist or antagonist for various time points. Lyse cells and determine protein concentration.

-

SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an HRP substrate to produce a chemiluminescent signal, which is then detected using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total protein to normalize the phosphorylation signal.

Luciferase Reporter Assay for Transcriptional Activity

Objective: To measure the effect of this compound pathway activation on the transcriptional activity of a downstream transcription factor.

Methodology:

-

Plasmid Construction: Clone the promoter region of a putative target gene upstream of a luciferase reporter gene in a plasmid vector.

-

Transfection: Co-transfect cells with the luciferase reporter plasmid and a plasmid expressing a component of the this compound pathway. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

-

Cell Treatment: Treat the transfected cells with compounds that are hypothesized to modulate the this compound pathway.

-

Cell Lysis and Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Caption: Logical flow of a luciferase reporter assay for pathway activity.

Conclusion

The "this compound signaling pathway" remains an undefined entity in the current scientific landscape. However, the frameworks presented in this guide offer a comprehensive and structured approach for the future characterization of this or any novel signaling pathway. By adhering to these principles of systematic data collection, standardized experimental protocols, and clear visual representation, researchers can efficiently and effectively contribute to the collective understanding of cellular signaling. This document stands ready to be populated with empirical data as it becomes available, thereby transforming it from a methodological template into a cornerstone of knowledge for the this compound pathway.

An In-Depth Technical Guide to LCRF-0004: A Dual RON and c-Met Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCRF-0004 (CAS Number: 1229611-73-7) is a potent, small-molecule inhibitor targeting both the Récepteur d'Origine Nantais (RON) and c-Mesenchymal-Epithelial Transition factor (c-Met) receptor tyrosine kinases.[1][2] These receptors play critical roles in cell signaling pathways that govern cell proliferation, migration, and survival. Their dysregulation is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and supporting preclinical data. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and development efforts.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule with the chemical formula C28H18F4N6O2S.[1] A summary of its key chemical identifiers and properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1229611-73-7 | [1] |

| Molecular Formula | C28H18F4N6O2S | [1] |

| Molecular Weight | 578.55 g/mol | [1] |

| IUPAC Name | N-(3-fluoro-4-((2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl)oxy)phenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | [1] |

Mechanism of Action and Biological Activity

This compound functions as an ATP-competitive inhibitor of the RON and c-Met receptor tyrosine kinases. By binding to the kinase domain, it blocks the autophosphorylation and subsequent activation of these receptors, thereby inhibiting the downstream signaling cascades that promote tumorigenesis.

In Vitro Kinase Inhibitory Activity

Biochemical assays have demonstrated the potent inhibitory activity of this compound against both RON and c-Met kinases.

| Target Kinase | IC50 (nM) | Reference |

| RON | 10 | [1] |

| c-Met | 12 | [1] |

Cellular Activity

This compound has been shown to inhibit the proliferation of cancer cells that are dependent on RON or c-Met signaling. In a study on malignant mesothelioma cells, this compound significantly reduced cell proliferation at a concentration of 200 nM.[3]

Signaling Pathways

The inhibition of RON and c-Met by this compound disrupts key signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK/ERK pathways.

RON Signaling Pathway

The RON receptor is activated by its ligand, macrophage-stimulating protein (MSP).[4] This activation leads to the recruitment of adaptor proteins and the activation of downstream signaling cascades that promote cell survival and migration.

c-Met Signaling Pathway

The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF).[5] Similar to RON, its activation triggers downstream pathways that are crucial for cell growth and invasion.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its structure as a thieno[3,2-b]pyridine derivative suggests a multi-step synthetic route. The synthesis of analogous compounds has been reported in the scientific literature and generally involves the following key steps.

Note: This represents a generalized workflow. The specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound. Researchers should refer to publications on the synthesis of similar thieno[3,2-b]pyridine-based kinase inhibitors for more detailed procedural guidance.

Cell Proliferation Assay (BrdU)

The following is a representative protocol for assessing the effect of this compound on cancer cell proliferation using a Bromodeoxyuridine (BrdU) incorporation assay. This protocol is based on standard methodologies and a study where this compound was used to treat malignant mesothelioma cells.[3][6]

Materials:

-

Cancer cell line of interest (e.g., NCI-H226 malignant mesothelioma cells)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

BrdU labeling reagent

-

Fixing/denaturing solution

-

Anti-BrdU antibody

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Substrate for the enzyme

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-1000 nM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

BrdU Labeling: Add BrdU labeling reagent to each well and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-4 hours).

-

Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol.

-

Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by a secondary antibody-enzyme conjugate.

-

Substrate Addition and Detection: Add the enzyme substrate and measure the signal (e.g., absorbance or fluorescence) using a plate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Conclusion and Future Directions

This compound is a promising dual inhibitor of RON and c-Met kinases with potent in vitro activity. Its ability to target two key oncogenic signaling pathways makes it an attractive candidate for further preclinical and clinical investigation in cancers where these pathways are dysregulated, such as pancreatic cancer and malignant mesothelioma.[3][7] Future studies should focus on elucidating its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile. Further exploration of its therapeutic potential in combination with other anti-cancer agents is also warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. EP2210607B1 - N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer - Google Patents [patents.google.com]

- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

In Vitro Assay Setup for LCRF-0004: Application Notes and Protocols

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the setup of in vitro assays for the hypothetical compound LCRF-0004. Due to the absence of specific information in the public domain regarding a compound designated "this compound," this guide will focus on a plausible, illustrative mechanism of action. Based on general search results related to the Lung Cancer Research Foundation (LCRF), we will hypothesize that this compound is an investigational inhibitor targeting key signaling pathways implicated in lung cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-beta (TGF-β) pathways. The following application notes and protocols are designed to be a robust starting point for the in vitro characterization of such a compound.

Introduction to this compound (Hypothetical)

For the purpose of this document, this compound is conceptualized as a novel small molecule inhibitor designed to target aberrant signaling in non-small cell lung cancer (NSCLC). We will assume this compound exhibits dual inhibitory activity against both the EGFR and TGF-β signaling pathways, which are known to be involved in tumor growth, proliferation, and metastasis.[1][2][3] The protocols outlined below are intended to assess the efficacy and mechanism of action of this compound in relevant cancer cell line models.

Postulated Signaling Pathways

The primary signaling pathways hypothesized to be modulated by this compound are the EGFR and TGF-β pathways. The EGFR pathway, upon activation by ligands such as EGF, triggers downstream cascades including the Ras/MAPK and PI3K/Akt pathways, leading to cell proliferation and survival.[1] The TGF-β pathway, through its SMAD-dependent and independent signaling, plays a complex role in both tumor suppression and promotion.[2]

Caption: Postulated dual inhibitory action of this compound on EGFR and TGF-β signaling pathways.

Experimental Protocols

Cell Viability and Proliferation Assay

Objective: To determine the effect of this compound on the viability and proliferation of NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., A549, H1975)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear-bottom white plates

-

Multichannel pipette

-

Plate reader with luminescence detection capabilities

Protocol:

-

Seed NSCLC cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C, 5% CO₂.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO).

-

Incubate for 72 hours at 37°C, 5% CO₂.

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Pathway Inhibition

Objective: To assess the inhibitory effect of this compound on the phosphorylation of key proteins in the EGFR and TGF-β signaling pathways.

Materials:

-

NSCLC cell lines

-

This compound

-

EGF and TGF-β1 ligands

-

Phosphatase and protease inhibitor cocktails

-

RIPA lysis buffer

-

BCA Protein Assay Kit

-

SDS-PAGE gels and blotting apparatus

-

PVDF membranes

-

Primary antibodies (p-EGFR, EGFR, p-SMAD2, SMAD2, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Plate NSCLC cells and grow to 70-80% confluency.

-

Serum-starve the cells for 24 hours.

-

Pre-treat cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with EGF (100 ng/mL) or TGF-β1 (10 ng/mL) for 30 minutes.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.

-

Determine protein concentration using the BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an ECL substrate and an imaging system.

Data Presentation

Table 1: Hypothetical IC₅₀ Values of this compound in NSCLC Cell Lines

| Cell Line | EGFR Status | This compound IC₅₀ (nM) |

| A549 | Wild-type | 150 |

| H1975 | L858R/T790M | 50 |

| PC-9 | Exon 19 del | 25 |

Table 2: Hypothetical Quantification of Protein Phosphorylation Inhibition by this compound (100 nM)

| Treatment | p-EGFR/EGFR Ratio (Fold Change) | p-SMAD2/SMAD2 Ratio (Fold Change) |

| Vehicle Control | 1.0 | 1.0 |

| EGF/TGF-β1 | 8.5 | 6.2 |

| This compound + EGF/TGF-β1 | 1.2 | 1.5 |

Experimental Workflow Diagram

Caption: A streamlined workflow for the in vitro evaluation of this compound.

Conclusion

The provided application notes and protocols offer a foundational framework for the in vitro characterization of the hypothetical compound this compound. By employing these methodologies, researchers can effectively assess its anti-proliferative activity and its inhibitory effects on the EGFR and TGF-β signaling pathways. The presented data tables and diagrams serve as templates for organizing and visualizing the experimental outcomes. It is crucial to adapt and optimize these protocols based on specific experimental needs and the empirical behavior of the compound.

References

- 1. Pathogenesis of lung cancer signaling pathways: roadmap for therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of TGF‑β signalling pathway‑related lncRNAs in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of the TGF-β Pathway Enhances the Efficacy of Platinum-Based Chemotherapy in Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LCRF-0004: A Small Molecule Inhibitor of RON Receptor Tyrosine Kinase

Introduction

It is a common misconception that LCRF-0004 is a cell line. In fact, this compound is a potent and selective small molecule inhibitor of the RON (Recepteur d'Origine Nantais) receptor tyrosine kinase.[1][2][3] RON kinase has been identified as a significant factor in the progression of various cancers, including pancreatic and lung cancer, where it can promote cell migration, invasion, and survival.[1] Therefore, this compound is a valuable tool for researchers studying cancer biology and developing novel therapeutic strategies.

These application notes provide a comprehensive guide for the use of this compound in a relevant cancer cell line, NCI-H226, which is a human squamous cell lung carcinoma cell line.[4][5] The protocols outlined below detail the standard culture of NCI-H226 cells, treatment with this compound, and subsequent analysis of its effects on apoptosis and cell cycle progression.

Data Presentation

Table 1: NCI-H226 Cell Culture Conditions

| Parameter | Recommendation |

| Cell Line | NCI-H226 (Human Squamous Cell Carcinoma)[4] |

| Morphology | Epithelial[5] |

| Growth Properties | Adherent[4] |

| Base Medium | RPMI-1640 Medium[4][6] |

| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin[4][6] |

| Culture Atmosphere | 37°C with 5% CO2[4][6] |

| Subculture | When cells reach 70-80% confluency[6] |

| Doubling Time | Approximately 36-48 hours[4] |

Table 2: this compound Treatment Parameters

| Parameter | Recommendation |

| Compound | This compound (RON Kinase Inhibitor)[1] |

| Target | RON Receptor Tyrosine Kinase[1] |

| Working Concentration | 200 nM (as a starting point for efficacy studies) |

| Vehicle Control | DMSO (Dimethyl sulfoxide) |

| Treatment Duration | 48 hours (for apoptosis and cell cycle analysis) |

| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C[1] |

Experimental Protocols

Protocol 1: Culture of NCI-H226 Cells

This protocol describes the routine culture and maintenance of the NCI-H226 adherent human lung cancer cell line.

Materials:

-

NCI-H226 cells

-

Penicillin-Streptomycin solution[6]

-

0.25% Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS), sterile

-

T25 or T75 culture flasks

-

15 mL and 50 mL conical tubes

-

Humidified incubator (37°C, 5% CO2)

-

Microscope

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin. Warm the medium to 37°C before use.

-

Cell Thawing (for frozen stocks):

-

Quickly thaw the cryovial of NCI-H226 cells in a 37°C water bath.[6]

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 5-7 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in 10 mL of complete growth medium.

-

Transfer the cell suspension to a T25 culture flask.

-

-

Cell Maintenance:

-

Sub-culturing (Passaging):

-

When cells reach 70-80% confluency, aspirate the old medium.[6]

-

Wash the cell monolayer once with sterile PBS.

-

Add 1-2 mL (for a T75 flask) of 0.25% Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 4-5 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the desired volume of cell suspension to a new flask containing pre-warmed complete growth medium (a split ratio of 1:4 to 1:8 is recommended).[6]

-

Protocol 2: Treatment of NCI-H226 Cells with this compound

This protocol details the treatment of NCI-H226 cells with this compound to assess its biological effects.

Materials:

-

NCI-H226 cells, cultured as described in Protocol 1

-

This compound

-

DMSO

-

Complete growth medium

-

6-well or 12-well plates

Procedure:

-

Cell Seeding:

-

Trypsinize and count the NCI-H226 cells.

-

Seed the cells into multi-well plates at a density that will allow them to reach approximately 50-60% confluency at the time of treatment.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Preparation of this compound:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentration (e.g., 200 nM).

-

Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated medium.

-

-

Cell Treatment:

-

Aspirate the medium from the wells.

-

Add the medium containing this compound or the vehicle control medium to the appropriate wells.

-

Incubate the cells for the desired duration (e.g., 48 hours).

-

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in NCI-H226 cells following treatment with this compound, using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

This compound treated and control NCI-H226 cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

Collect the culture supernatant (which contains floating apoptotic cells) from each well.

-

Wash the adherent cells with PBS and then detach them using trypsin.

-

Combine the supernatant and the detached cells for each sample.

-

Centrifuge the cell suspension at approximately 300 x g for 5 minutes.

-

-

Staining:

-

Wash the cells twice with cold PBS.[7]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]

-

Add 400 µL of 1X Binding Buffer to each tube before analysis.[8]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Healthy cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[8]

-

Protocol 4: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in NCI-H226 cells after this compound treatment.

Materials:

-

This compound treated and control NCI-H226 cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation:

-

Harvest the cells as described in Protocol 3, step 1.

-

Wash the cell pellet with cold PBS.

-

Resuspend the pellet (approximately 1 x 10^6 cells) in 1 mL of cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol drop-wise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet twice with cold PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizations

Caption: Experimental workflow for assessing the effects of this compound.

Caption: Simplified schematic of this compound's mechanism of action.

References

- 1. medkoo.com [medkoo.com]

- 2. Design and synthesis of close analogs of this compound, a potent and selective RON receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of constrained analogs of this compound as potent RON tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioptixinc.com [bioptixinc.com]

- 5. NCI-H226 Cells [cytion.com]

- 6. encodeproject.org [encodeproject.org]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Application Notes and Protocols for Cell Viability Assays of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of cell viability is a cornerstone of in vitro pharmacology and toxicology, providing critical insights into the cellular response to therapeutic candidates. These application notes provide a comprehensive overview and detailed protocols for assessing the effect of a hypothetical novel anti-cancer agent, designated herein as LCRF-0004, on cancer cell viability. The methodologies described are based on well-established colorimetric assays that measure metabolic activity as an indicator of the number of viable cells.

While extensive searches for a specific agent designated "this compound" did not yield a publicly documented compound, the following protocols and data presentation formats serve as a robust template for researchers to adapt for their specific compounds of interest. The principles and techniques are broadly applicable in the field of drug discovery and development.

Principle of the Assay

Cell viability assays, such as those using MTT, XTT, or WST-1, are based on the principle that metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[1] The amount of formazan produced is directly proportional to the number of living cells in the culture.[1] Specifically, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, resulting in a change in color that can be quantified using a spectrophotometer.[2] This allows for the quantitative assessment of a compound's cytotoxic or cytostatic effects.

Data Presentation

The effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is a key parameter derived from cell viability assays. It represents the concentration of a drug that induces a response halfway between the baseline and maximum effect. Data should be collected from multiple replicates and experiments to ensure statistical validity.

Table 1: Cytotoxicity of this compound in A549 Lung Carcinoma Cells

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |

| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0% |

| 0.1 | 1.198 | 0.075 | 95.5% |

| 1 | 0.982 | 0.061 | 78.3% |

| 5 | 0.631 | 0.045 | 50.3% |

| 10 | 0.315 | 0.028 | 25.1% |

| 25 | 0.158 | 0.019 | 12.6% |

| 50 | 0.079 | 0.011 | 6.3% |

| 100 | 0.052 | 0.008 | 4.1% |

Table 2: Comparative IC₅₀ Values of this compound across different Cancer Cell Lines after 48-hour exposure

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Non-Small Cell Lung Cancer | 4.98 |

| MCF-7 | Breast Adenocarcinoma | 7.21 |

| HCT116 | Colorectal Carcinoma | 12.56 |

| U87 MG | Glioblastoma | 21.34 |

Experimental Protocols

The following are detailed protocols for performing a cell viability assay using MTT, a commonly used tetrazolium salt.[3]

Materials and Reagents

-

Cancer cell line of interest (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom sterile microplates

-

This compound (or test compound) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3]

-

Phosphate-Buffered Saline (PBS), sterile

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm[2][3]

Protocol: MTT Cell Viability Assay

-

Cell Seeding:

-

Harvest and count cells, ensuring high viability (>95%).

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the appropriate drug dilutions. Include vehicle-only wells as a negative control.

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

-

Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Visualizations

Signaling Pathway Diagram

The diagram below illustrates a hypothetical mechanism of action for this compound, where it is postulated to inhibit the EGFR signaling pathway, a common target in lung cancer.[4] Inhibition of this pathway can lead to decreased cell proliferation and survival.

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Experimental Workflow Diagram

The following diagram outlines the key steps of the MTT cell viability assay protocol.

Caption: Workflow for the MTT-based cell viability assay.

Troubleshooting and Considerations

-

Cell Density: The initial cell seeding density is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.

-

Compound Solubility: Ensure the test compound is fully dissolved in the culture medium to avoid inaccurate concentrations. A solvent control (e.g., DMSO) should always be included.

-

Incubation Times: Both the drug treatment and MTT incubation times should be optimized and kept consistent across experiments.

-

Assay Choice: While MTT is robust, other assays like XTT, WST-1, or ATP-based luminescence assays can be advantageous as they do not require a solubilization step and may have higher sensitivity.[1]

These application notes provide a foundational guide for assessing the impact of novel compounds on cell viability. Rigorous adherence to optimized protocols and careful data analysis are paramount for generating reliable and reproducible results in the pursuit of new cancer therapies.

References

Application Note: LCRF-0004 Induced Apoptosis Assay

For Research Use Only. Not for use in diagnostic procedures.

Introduction

LCRF-0004 is a potent and selective inhibitor of the Macrophage-Stimulating 1 Receptor (MST1R), also known as RON (Recepteur d'Origine Nantais). MST1R is a receptor tyrosine kinase that, upon activation by its ligand, macrophage-stimulating protein (MSP), triggers downstream signaling pathways such as PI3K/AKT and RAS/ERK, which are involved in cell growth, survival, and migration.[1] In several cancers, MST1R is overexpressed and its activation can protect cancer cells from apoptosis.[2][3] this compound, by inhibiting MST1R, can block these pro-survival signals, leading to the induction of programmed cell death, or apoptosis, in cancer cells.[1][4]

This application note provides a detailed protocol for the induction and quantification of apoptosis in cancer cell lines, such as the malignant pleural mesothelioma cell line NCI-H226, upon treatment with this compound. The described assay utilizes Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[5][6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[6][7] Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the intact plasma membrane of live or early apoptotic cells.[5][6] Therefore, PI is used to identify necrotic or late apoptotic cells, which have lost membrane integrity.[5][6] By using Annexin V and PI in combination, it is possible to distinguish between different cell populations:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Data Presentation

The following table summarizes representative quantitative data obtained from an apoptosis assay using NCI-H226 cells treated with this compound (200 nM) for 48 hours.

| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Vehicle Control | 90 ± 3.5 | 4 ± 1.2 | 6 ± 2.1 |

| This compound (200 nM) | 65 ± 4.2 | 20 ± 2.8 | 15 ± 3.5 |

This compound Apoptosis Signaling Pathway

This compound induces apoptosis by inhibiting the MST1R (RON) signaling pathway. The diagram below illustrates the proposed mechanism.

Caption: this compound inhibits MST1R, blocking downstream pro-survival signaling and leading to apoptosis.

Experimental Protocol: this compound Apoptosis Assay

This protocol describes the induction of apoptosis in a cancer cell line (e.g., NCI-H226) with this compound and its quantification using an Annexin V/PI flow cytometry assay.

Materials and Reagents

-

This compound

-

Cancer cell line (e.g., NCI-H226)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC/APC Kit (containing Annexin V, Propidium Iodide, and 1X Binding Buffer)

-

Flow cytometer

Experimental Workflow

Caption: Workflow for assessing this compound induced apoptosis using flow cytometry.

Procedure

-

Cell Seeding:

-

Seed the cells of interest (e.g., NCI-H226) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Treatment:

-

Prepare a working solution of this compound in complete cell culture medium. A final concentration of 200 nM is a good starting point based on published data.[4]

-

Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound treated wells.

-

Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

-

Incubate for the desired time period (e.g., 48 hours).[4]

-

-

Cell Harvesting:

-

Carefully collect the culture medium from each well, as it may contain floating apoptotic cells. Transfer to a 15 mL conical tube.

-

Wash the adherent cells with PBS.

-

Trypsinize the adherent cells and add them to their respective conical tubes containing the collected medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant.

-

-

Staining:

-

Wash the cell pellet twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Gently vortex the cells.

-

-

Incubation:

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use appropriate controls (unstained cells, cells stained with Annexin V only, and cells stained with PI only) to set up compensation and gates.

-

Acquire a sufficient number of events (e.g., 10,000) for each sample.

-

-

Data Analysis:

-

Create a dot plot of PI versus Annexin V fluorescence.

-

Use quadrant gates to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

-

Calculate the percentage of cells in each quadrant for each treatment condition.

-

References

- 1. What are MST1R inhibitors and how do they work? [synapse.patsnap.com]

- 2. academic.oup.com [academic.oup.com]

- 3. The MST1R/RON Tyrosine Kinase in Cancer: Oncogenic Functions and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. youtube.com [youtube.com]

Application Notes and Protocols for LCRF-0004 in Mouse Models of Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCRF-0004 is a potent and selective small molecule inhibitor of the RON (Recepteur d'Origine Nantais) receptor tyrosine kinase.[1][2] The RON signaling pathway is implicated in various aspects of cancer progression, including cell proliferation, survival, migration, and invasion.[3][4][5] Aberrant RON signaling has been observed in a variety of cancers, making it a compelling target for therapeutic intervention.[6][7] Preclinical evidence suggests that inhibiting RON kinase activity can lead to anti-tumor effects.[1][2] These application notes provide a representative protocol for evaluating the in vivo efficacy of this compound in mouse models of lung cancer, based on methodologies used for other RON inhibitors in preclinical studies.

Mechanism of Action: RON Signaling Inhibition

This compound exerts its therapeutic effect by inhibiting the kinase activity of the RON receptor. Under normal physiological conditions, RON is activated by its ligand, hepatocyte growth factor-like protein (HGFL). This binding event leads to receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain. This phosphorylation cascade initiates downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT-mTOR pathways, which are crucial for cell growth and survival.[3][5] In cancer cells, RON can be constitutively activated through overexpression, mutations, or the generation of splice variants, leading to uncontrolled cell proliferation and metastasis.[4] this compound, as a selective RON inhibitor, is expected to block these downstream signaling events, thereby inhibiting tumor growth and progression.

Figure 1: RON Signaling Pathway and this compound Inhibition.

Data Presentation: Representative In Vivo Efficacy of RON Inhibitors

While specific in vivo data for this compound in lung cancer mouse models is not yet publicly available, the following table summarizes representative dosage and efficacy data from preclinical studies of other RON inhibitors in various cancer models. This information can serve as a guide for designing initial studies with this compound.

| Compound | Cancer Model | Mouse Strain | Administration Route | Dosage Regimen | Outcome | Reference |

| BMS-777607 | Fibrosarcoma | C3H/HeJ | Oral Gavage | 10-25 mg/kg, once daily | Inhibition of lung nodule formation | [3][5] |

| BMS-777607 | Human Gastric Carcinoma Xenograft | Athymic Nude | Oral Gavage | 6.25-50 mg/kg, once daily | Significant tumor volume reduction | [5] |

| ASLAN002 (BMS-777607) | Breast Cancer Patient-Derived Xenograft (PDX) | NOD/SCID | Oral Gavage | 50 mg/kg | Robust tumor response in PIK3CA wild-type tumors | [8] |

| LY2801653 | Non-Small Cell Lung Cancer Xenograft | N/A | Oral | N/A | Decreased tumor growth | [9] |

| Compound 15f | Colon Cancer Patient-Derived Xenograft (PDX) | N/A | N/A | 10 mg/kg | 74.9% tumor growth inhibition | [10] |

Experimental Protocols

The following is a representative protocol for evaluating the efficacy of a RON inhibitor, such as this compound, in a human non-small cell lung cancer (NSCLC) xenograft mouse model. Note: This protocol is a general guideline and should be optimized for the specific cell line and compound being tested.

Cell Culture and Animal Models

-

Cell Line: A549 or H1975 human NSCLC cell lines are commonly used. Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Animals: Female athymic nude mice (4-6 weeks old) are typically used for xenograft studies. All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

Xenograft Tumor Implantation

-

Harvest NSCLC cells during their logarithmic growth phase.

-

Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

This compound Formulation and Administration

-

Formulation: Based on common practices for small molecule kinase inhibitors, this compound can be formulated for oral administration. A typical vehicle consists of 10% N-methyl-2-pyrrolidone (NMP) and 90% PEG300. The formulation should be prepared fresh daily.

-

Dosage: Based on data from other RON inhibitors, an initial dose-ranging study might evaluate doses between 10 mg/kg and 50 mg/kg.

-

Administration: Administer the formulated this compound or vehicle control to the mice once daily via oral gavage.

Efficacy Study Design

-

Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Group 1 (Control): Administer the vehicle solution daily.

-

Group 2 (this compound): Administer the selected dose of this compound daily.

-

Measure tumor volumes and body weights 2-3 times per week.

-

At the end of the study (e.g., after 21-28 days of treatment, or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blotting).

Endpoint Analysis

-

Tumor Growth Inhibition (TGI): Calculate TGI as a percentage using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

-

Pharmacodynamic (PD) Markers: Analyze tumor tissues for the phosphorylation status of RON and downstream signaling proteins like AKT and ERK to confirm target engagement.

-

Toxicity Assessment: Monitor mice for signs of toxicity, including weight loss, changes in behavior, and any other adverse effects.

Figure 2: Experimental Workflow for this compound In Vivo Efficacy Study.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Pre-clinical efficacy of Ron kinase inhibitors alone and in combination with PI3K inhibitors for treatment of sfRon-expressing breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. The MST1R/RON Tyrosine Kinase in Cancer: Oncogenic Functions and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

LCRF-0004: Application Notes and Protocols for Researchers

For research use only. Not for use in diagnostic procedures.

Introduction

LCRF-0004 is a potent and selective inhibitor of the RON (Recepteur d'Origine Nantais) receptor tyrosine kinase.[1][2][3] RON and its ligand, macrophage-stimulating protein (MSP), play a crucial role in cell signaling pathways that govern cell proliferation, migration, and survival. Aberrant RON signaling is implicated in the pathogenesis of various cancers, making it a key target for therapeutic development. This compound serves as a valuable tool for investigating the role of the MSP-RON pathway in cancer biology and for preclinical studies exploring the therapeutic potential of RON inhibition.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C28H18F4N6O2S |

| Molecular Weight | 578.55 g/mol |

| Mechanism of Action | Selective inhibitor of RON receptor tyrosine kinase |

| Storage | Store at -20°C for long-term storage. |

Solubility and Preparation of Stock Solutions

Protocol for Preparation of a 10 mM Stock Solution in DMSO:

-

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

-

Procedure:

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.7855 mg of this compound.

-

Add the appropriate volume of anhydrous DMSO to the this compound powder.

-

Vortex the solution for 1-2 minutes to facilitate dissolution. Gentle warming (to no more than 37°C) and sonication can be used if the compound does not readily dissolve.

-

Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C.

-

Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

In Vitro Cell-Based Assays

This compound has been utilized in various in vitro assays to investigate its effects on cancer cell lines. A common working concentration for these assays is 200 nM.

General Protocol for Treating Cells with this compound:

-

Cell Seeding: Plate the cells of interest in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that allows for optimal growth during the experiment. Allow the cells to adhere and recover overnight.

-

Preparation of Working Solution:

-

Thaw an aliquot of the 10 mM this compound stock solution.

-

Prepare a series of dilutions in cell culture medium to achieve the desired final concentrations. For a final concentration of 200 nM in 1 mL of medium, you would add 0.02 µL of the 10 mM stock solution. To ensure accurate pipetting, it is recommended to perform serial dilutions.

-

-

Treatment:

-

Remove the old medium from the cells.

-

Add the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining), or protein analysis (e.g., Western blotting for phosphorylated RON).

In Vivo Animal Studies

This compound has been evaluated in vivo in xenograft models. The following doses have been reported:

| Animal Model | Dosing Regimen |

| Xenograft | 10, 15, and 20 mg/kg |

Note on Formulation for In Vivo Studies: The exact formulation for in vivo administration of this compound is not detailed in the available literature. Researchers should perform formulation development studies to ensure the solubility and stability of the compound in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal, oral).

MSP-RON Signaling Pathway

The MSP-RON signaling pathway is initiated by the binding of Macrophage-Stimulating Protein (MSP) to the RON receptor. This binding event leads to the dimerization of the receptor and the autophosphorylation of key tyrosine residues in its intracellular kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, which regulate cellular processes such as proliferation, survival, and migration.

Caption: The MSP-RON signaling pathway and the inhibitory action of this compound.

Preparation of this compound

A detailed, step-by-step synthesis protocol for this compound is not available in the public domain. The synthesis of this compound and its analogs has been described in the scientific literature, but these publications do not provide sufficient detail for reproduction by a third party.[1][2] Researchers interested in obtaining this compound should consider custom synthesis by a specialized chemical vendor.

References

Application Note: Stability and Handling of LCRF-0004 in DMSO

Introduction

LCRF-0004 is a novel small molecule inhibitor under investigation for its therapeutic potential. As with any compound intended for biological screening and drug development, understanding its stability in common solvents is critical for generating reliable and reproducible data. Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating stock solutions of chemical compounds for high-throughput screening and in vitro assays. This application note provides a comprehensive overview of the stability of this compound in DMSO under various storage conditions and provides detailed protocols for its handling and stability assessment.

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₂₂H₂₅N₅O₃ |

| Molecular Weight | 407.47 g/mol |

| Appearance | White to off-white solid |

| Solubility in DMSO | > 50 mM |

| pKa | 8.2 (basic) |

Stability of this compound in DMSO

The stability of this compound in DMSO was evaluated under different storage temperatures and freeze-thaw cycles. The concentration of the compound was monitored over time using High-Performance Liquid Chromatography (HPLC).

This compound was dissolved in anhydrous DMSO at a concentration of 10 mM and stored at room temperature (20-25°C), 4°C, -20°C, and -80°C. The percentage of the initial compound remaining was determined at various time points.

| Storage Temperature | 1 Month | 3 Months | 6 Months | 12 Months |

| Room Temperature | 98.2% | 91.5% | 82.1% | 65.3% |

| 4°C | 99.8% | 98.9% | 97.5% | 95.1% |

| -20°C | >99.9% | 99.8% | 99.5% | 99.2% |

| -80°C | >99.9% | >99.9% | >99.9% | 99.8% |

A 10 mM stock solution of this compound in anhydrous DMSO was subjected to multiple freeze-thaw cycles. The solution was frozen at -20°C for at least 12 hours and then thawed at room temperature for 2 hours for each cycle.

| Freeze-Thaw Cycles | % Remaining this compound |

| 1 | >99.9% |

| 3 | 99.8% |

| 5 | 99.6% |

| 10 | 99.1% |

Recommended Handling and Storage Protocols

To ensure the stability and integrity of this compound, the following protocols are recommended.

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh the required amount of this compound in a clean, dry vial.

-

Add the appropriate volume of anhydrous DMSO (less than 0.1% water) to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

-

Visually inspect the solution to ensure there are no particulates.

-

For long-term storage (>3 months), aliquot the stock solution into smaller, single-use volumes in tightly sealed vials (e.g., glass or polypropylene).

-

Store the aliquots at -80°C or -20°C in a desiccated environment.

-

For short-term storage (<3 months), vials can be stored at 4°C, protected from light.

-

Avoid repeated freeze-thaw cycles.

Experimental Protocols

The following is a detailed protocol for assessing the stability of this compound in DMSO using HPLC.

-

Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-20 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 280 nm.

-

Column Temperature: 30°C.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

At each time point, dilute an aliquot of the stock solution to a final concentration of 100 µM in a 50:50 mixture of acetonitrile and water.

-

Filter the diluted sample through a 0.22 µm syringe filter before injection.

-

Analyze the sample by HPLC as described above.

-

The percentage of this compound remaining is calculated by comparing the peak area at a specific time point to the peak area at time zero.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the putative signaling pathway of this compound and the experimental workflow for stability assessment.

Caption: Putative signaling pathway inhibited by this compound.

Troubleshooting & Optimization

optimizing LCRF-0004 experimental conditions

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing experimental conditions for LCRF-0004, a potent and selective RON receptor tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the handling and use of this compound in experimental settings.

| Question/Issue | Answer/Troubleshooting Steps |

| 1. How should I dissolve and store this compound? | This compound is soluble in DMSO, but not in water[1]. For stock solutions, dissolve this compound in high-quality, anhydrous DMSO. For short-term storage (days to weeks), store the stock solution at 0 - 4°C. For long-term storage (months to years), it is recommended to store the stock solution at -20°C[1]. Avoid repeated freeze-thaw cycles. |

| 2. My this compound precipitated in the cell culture medium. What should I do? | Precipitation in aqueous solutions is common for water-insoluble compounds. To avoid this: • Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent toxicity. • When diluting the DMSO stock solution, add it to the medium dropwise while vortexing or gently mixing to facilitate dispersion. • Consider using a serum-containing medium for initial dilutions, as serum proteins can sometimes help to stabilize compounds. |

| 3. I am not observing the expected inhibition of cell viability. What could be the reason? | Several factors could contribute to this: • Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. For example, a concentration of 200 nM has been shown to promote apoptosis in NCI-H226 cells. • Cell Seeding Density: Ensure you are using an appropriate cell seeding density for your viability assay. High cell densities might require higher concentrations of the inhibitor. • Incubation Time: The effect of this compound may be time-dependent. Consider extending the incubation time (e.g., 24, 48, 72 hours). • Compound Stability: While stable in DMSO, the stability in aqueous culture medium over long incubation times might vary. |